(E)-Cefpodoxime Proxetil-d3 (E)-Cefpodoxime Proxetil-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201720
InChI:
SMILES:
Molecular Formula: C₂₁H₂₄D₃N₅O₉S₂
Molecular Weight: 560.62

(E)-Cefpodoxime Proxetil-d3

CAS No.:

Cat. No.: VC0201720

Molecular Formula: C₂₁H₂₄D₃N₅O₉S₂

Molecular Weight: 560.62

* For research use only. Not for human or veterinary use.

(E)-Cefpodoxime Proxetil-d3 -

Specification

Molecular Formula C₂₁H₂₄D₃N₅O₉S₂
Molecular Weight 560.62

Introduction

Chemical Composition and Structure

(E)-Cefpodoxime Proxetil-d3 is characterized by its specific molecular properties that distinguish it from the parent compound. The chemical details are presented below:

PropertyValue
Molecular FormulaC₂₁H₂₄D₃N₅O₉S₂
Molecular Weight560.62 g/mol
Systematic Name(6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl Ester-d3
SMILES Notation[2H]C([2H])([2H])O\N=C(\C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)OC(C)OC(=O)OC(C)C)COC)/c3csc(N)n3

The molecular structure of (E)-Cefpodoxime Proxetil-d3 features three deuterium atoms (D3) strategically placed within the molecule, providing the isotopic labeling necessary for scientific research while maintaining the "E" configuration at the methoxyimino group . This compound belongs to the cephalosporin class of antibiotics, with the proxetil moiety serving as an esterified prodrug form that enhances oral bioavailability .

Structural Features

The structure of (E)-Cefpodoxime Proxetil-d3 includes several key components:

  • A β-lactam ring fused with a dihydrothiazine ring (forming the characteristic cephalosporin nucleus)

  • A thiazolyl side chain with an (E)-methoxyimino group

  • A methoxymethyl group at position 3

  • A proxetil ester group that functions as a prodrug moiety

  • Three deuterium atoms strategically incorporated into the molecule

Synthesis and Production

The synthesis of (E)-Cefpodoxime Proxetil-d3 involves complex chemical processes that require precision to ensure high purity and correct isotopic labeling. While the exact synthetic routes are often proprietary, the general approach includes:

  • Starting with the non-deuterated cefpodoxime proxetil

  • Selective deuterium incorporation at specified positions

  • Purification and isolation of the target compound

  • Analytical verification of structure and isotopic purity

The production process must ensure the stability of both the β-lactam structure and the precise positioning of the deuterium atoms. Quality control typically utilizes techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm product identity and purity.

Applications in Research

(E)-Cefpodoxime Proxetil-d3 serves several critical roles in pharmaceutical research and development:

Pharmacokinetic Studies

As a stable isotope-labeled compound, (E)-Cefpodoxime Proxetil-d3 is primarily used to trace metabolic pathways and understand drug metabolism in detail. The deuterium labeling allows researchers to:

  • Track the metabolism of cefpodoxime proxetil through biological systems

  • Identify metabolites with high precision

  • Distinguish between the drug and endogenous compounds

  • Quantify drug concentration in biological samples with improved accuracy

Analytical Reference Standards

This compound serves as an essential reference standard in pharmaceutical analysis:

  • Quality control of pharmaceutical formulations

  • Method development for bioanalytical assays

  • Validation of analytical procedures

  • Calibration of instruments for quantitative analysis

Comparative Bioavailability Studies

Researchers utilize (E)-Cefpodoxime Proxetil-d3 in studies comparing:

  • Original drug formulations with generic equivalents

  • Different routes of administration

  • Novel drug delivery systems

  • Inter-individual variability in drug metabolism

Mechanism of Action and Metabolic Pathways

While (E)-Cefpodoxime Proxetil-d3 itself is primarily a research tool, understanding the mechanism of its parent compound provides context for its applications.

Prodrug Activation

As a prodrug, cefpodoxime proxetil undergoes hydrolysis by esterases in the gastrointestinal tract and blood, converting it to the active form cefpodoxime. This activation is crucial for its antimicrobial activity. The deuterated version follows the same pathway but can be distinguished analytically from the non-deuterated compound.

Comparative Analysis with Related Compounds

Several related isotopically labeled derivatives of cefpodoxime exist, each with specific applications in research:

CompoundMolecular FormulaMolecular Weight (g/mol)Primary Application
(E)-Cefpodoxime Proxetil-d3C₂₁H₂₄D₃N₅O₉S₂560.62Pharmacokinetic studies, reference standard
Cefpodoxime Proxetil-d6C₂₁H₂₁D₆N₅O₉S₂563.63Alternative stable isotope for metabolism studies
Cefpodoxime Proxetil-d7C₂₁H₂₀D₇N₅O₉S₂564.64Enhanced isotopic labeling for complex studies
N-Acetyl Cefpodoxime Proxetil-d3C₂₃H₂₆D₃N₅O₁₀S₂602.65Studies of acetylated metabolites
Cefpodoxime-D3 AcidC₁₅H₁₄D₃N₅O₆S₂430.47Studies of the active drug form
Cefpodoxime-D3 Acid Sodium SaltC₁₅H₁₃D₃N₅NaO₆S₂452.46Reference standard for salt form analysis

This variety of isotopically labeled compounds allows researchers to select the most appropriate tool for specific research questions related to cefpodoxime metabolism and pharmacokinetics .

Current Research Applications

Research utilizing (E)-Cefpodoxime Proxetil-d3 spans several important areas in pharmaceutical science:

Bioequivalence Studies

The compound serves as an internal standard in bioequivalence studies comparing:

  • Generic formulations with reference products

  • Different manufacturing processes

  • Formulation modifications

  • Drug-drug interaction studies

Metabolite Identification

Researchers use (E)-Cefpodoxime Proxetil-d3 to:

  • Identify previously unknown metabolites

  • Elucidate metabolic pathways

  • Determine rate-limiting steps in drug metabolism

  • Assess individual variations in metabolism

Analytical Method Development

The compound contributes to the development of:

  • More sensitive analytical methods

  • Multi-analyte screening procedures

  • Pharmacokinetic modeling approaches

  • Novel mass spectrometric techniques

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